

Stability and storage conditions for 3-chloroquinoline-2-carbaldehyde

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Chloroquinoline-2-carbaldehyde

Cat. No.: B2492661

[Get Quote](#)

An In-depth Technical Guide to the Stability and Storage of **3-Chloroquinoline-2-carbaldehyde**

Introduction

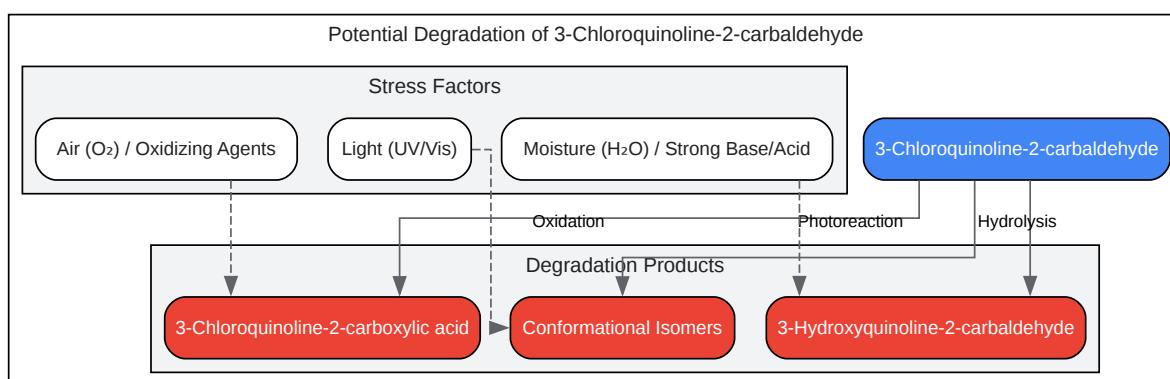
3-Chloroquinoline-2-carbaldehyde (CAS No: 73568-25-9), a substituted quinoline derivative with the molecular formula $C_{10}H_6ClNO$, serves as a pivotal intermediate in synthetic organic chemistry.^{[1][2]} Its unique structure, featuring a reactive aldehyde group and a chlorine atom on the quinoline core, makes it a versatile building block for the construction of complex heterocyclic systems. These systems are integral to the development of novel pharmaceuticals—including antibacterial, anti-inflammatory, and anticancer agents—and advanced organic materials for optoelectronic applications.^{[3][4]}

The reliability of experimental outcomes and the success of drug discovery campaigns hinge on the purity and integrity of such starting materials. However, the very reactivity that makes **3-chloroquinoline-2-carbaldehyde** a valuable synthon also renders it susceptible to degradation if not handled and stored correctly. This guide provides a comprehensive technical overview of its stability profile, outlines potential degradation pathways, and establishes field-proven protocols for its proper storage and stability assessment, ensuring its viability for research and development.

Physicochemical Properties

A foundational understanding of the compound's physical properties is essential for its proper handling. **3-Chloroquinoline-2-carbaldehyde** is typically a yellow crystalline powder or solid. [3][5] Key properties are summarized in the table below.

Property	Value	Source(s)
Molecular Formula	C ₁₀ H ₆ ClNO	[1][6]
Molecular Weight	191.61 g/mol	[1][2]
Appearance	Yellow crystalline powder / Solid	[3][5]
Melting Point	148-150 °C (lit.)	[1][6]
Boiling Point	335.8 ± 22.0 °C (Predicted)	[1][6]
Solubility	Poorly soluble in water. Soluble in common organic solvents like chloroform, dichloromethane, and ethyl acetate.	[3][6]
Density	~1.364 g/cm ³	[1][5]


Chemical Stability and Potential Degradation Pathways

The stability of **3-chloroquinoline-2-carbaldehyde** is dictated by its functional groups: the aldehyde at the 2-position and the chlorine atom at the 3-position. While generally stable under recommended conditions, the compound is sensitive to specific environmental factors.[3]

Causality of Reactivity: The aldehyde group is electron-deficient and thus susceptible to nucleophilic attack and oxidation. The chloro-substituted pyridine ring of the quinoline system further influences this reactivity. The chlorine atom itself is a potential site for nucleophilic substitution reactions, a common transformation for 2-chloroquinolines.[4]

Key Degradation Pathways:

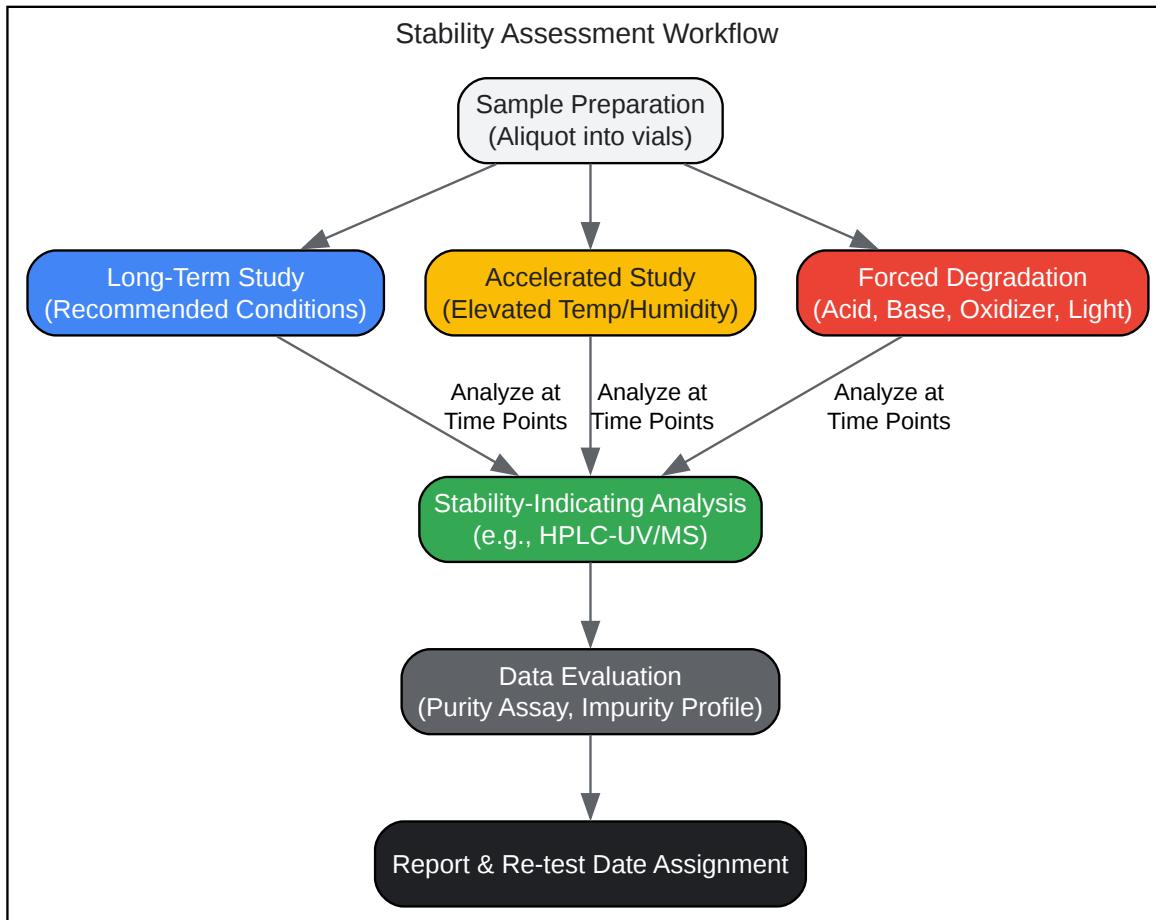
- Oxidation: The aldehyde functional group is inherently susceptible to oxidation, which converts it to the corresponding carboxylic acid (3-chloroquinoline-2-carboxylic acid). This is arguably the most significant degradation risk under ambient conditions, accelerated by exposure to air (oxygen) and certain oxidizing agents. While direct studies on this specific molecule are sparse, the oxidative decomposition of analogous heterocyclic aldehydes is well-documented.[7]
- Photoreactivity: Research has shown that UV irradiation can induce conformational changes (isomerization) in the molecule when isolated in a low-temperature matrix.[8] While this does not represent degradation in the traditional sense, it demonstrates sensitivity to light. Prolonged exposure to UV or high-intensity light could potentially catalyze other, more destructive reactions.
- Hydrolysis: The C-Cl bond at the 2-position of the quinoline ring can undergo nucleophilic substitution, including hydrolysis to form the corresponding 2-hydroxy derivative (a quinolinone). This reaction is typically slow but can be catalyzed by strong acids or bases.
- Incompatibility-Driven Reactions: The compound is incompatible with strong oxidizing agents, which will readily attack the aldehyde group.[3][9] It should also be stored away from strong bases, which can catalyze hydrolysis or other condensation reactions.[9]

[Click to download full resolution via product page](#)

Caption: Potential degradation pathways for **3-chloroquinoline-2-carbaldehyde**.

Recommended Storage and Handling Protocols

To ensure the long-term integrity and purity of **3-chloroquinoline-2-carbaldehyde**, strict adherence to proper storage and handling procedures is mandatory. The following recommendations are synthesized from safety data sheets (SDS) and supplier information.[\[5\]](#) [\[6\]](#)[\[9\]](#)[\[10\]](#)


Parameter	Recommendation	Rationale / Justification
Temperature	Store in a cool, dry place. Room temperature is acceptable; refrigeration (2-8 °C) is preferred for long-term storage.	Lower temperatures slow down the rate of potential degradation reactions, particularly oxidation. [5] [6] [10]
Atmosphere	Keep container tightly sealed. [1] [5] [9] For maximum stability, store under an inert atmosphere (e.g., Argon or Nitrogen).	A tight seal prevents ingress of atmospheric moisture and oxygen. An inert atmosphere directly mitigates the primary risk of oxidation.
Light Exposure	Keep in a dark place, protected from light. [6] [10] Use amber glass vials or opaque containers.	Prevents potential light-induced isomerization and other photochemical degradation pathways. [8]
Container	Use a tightly closed, appropriate container as supplied by the manufacturer.	Ensures material compatibility and prevents contamination or exposure to the environment. [1] [9]
Incompatibilities	Store away from strong oxidizing agents and strong bases. [3] [9]	Prevents rapid, uncontrolled chemical reactions that would degrade the compound.

Safe Handling:

- Ventilation: Always handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors.[1][5]
- Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[9] For weighing or operations that may generate dust, a dust mask is recommended.
- Hygiene: Wash hands thoroughly after handling. Avoid contact with skin, eyes, and clothing. [1][9]

Experimental Workflow for Stability Assessment

A self-validating system for protocols requires robust methods to assess stability. The following workflows provide a framework for evaluating the integrity of **3-chloroquinoline-2-carbaldehyde** over time and under stress.

[Click to download full resolution via product page](#)

Caption: A generalized workflow for comprehensive stability testing.

Protocol 1: Long-Term and Accelerated Stability Study

This protocol is designed to establish a recommended re-test date for a specific batch of the compound under its intended storage conditions.

- Sample Preparation: Aliquot the compound into several vials made of inert material (e.g., amber glass) and seal them tightly.
- Storage Conditions:

- Long-Term: Store a set of vials under the recommended conditions (e.g., $5\text{ }^{\circ}\text{C} \pm 3\text{ }^{\circ}\text{C}$).
- Accelerated: Store a second set of vials at an elevated temperature (e.g., $40\text{ }^{\circ}\text{C} \pm 2\text{ }^{\circ}\text{C}$) and controlled humidity.
- Testing Schedule: Define time points for analysis. For example:
 - Long-Term: 0, 3, 6, 9, 12, 18, 24 months.
 - Accelerated: 0, 1, 3, 6 months.
- Analytical Method: Employ a validated stability-indicating HPLC method with UV detection. The method must be able to resolve the **3-chloroquinoline-2-carbaldehyde** peak from any potential degradation products.
- Analysis: At each time point, test the samples for:
 - Appearance: Visual inspection for color change or physical state.
 - Assay (Purity): Quantify the amount of the parent compound remaining.
 - Degradation Products: Identify and quantify any new peaks in the chromatogram.

Protocol 2: Forced Degradation (Stress Testing)

The purpose of this study is to identify likely degradation products and demonstrate the specificity of the analytical method.

- Sample Preparation: Prepare dilute solutions of the compound in appropriate solvents.
- Stress Conditions: Expose the solutions to the following conditions for a defined period (e.g., 24-48 hours), monitoring periodically.
 - Acid Hydrolysis: 0.1 M HCl at $60\text{ }^{\circ}\text{C}$.
 - Base Hydrolysis: 0.1 M NaOH at room temperature.
 - Oxidation: 3% H_2O_2 at room temperature.

- Photostability: Expose the solid and a solution to a calibrated light source (e.g., ICH-compliant photo-chamber).
- Thermal Stress: Heat the solid compound at an elevated temperature (e.g., 80 °C).
- Analysis: Analyze the stressed samples using the stability-indicating HPLC method, often coupled with mass spectrometry (LC-MS) to help identify the mass of any new degradation products formed. The goal is to achieve partial degradation (e.g., 5-20%) to clearly observe the degradants without completely consuming the parent compound.

Conclusion

3-Chloroquinoline-2-carbaldehyde is a robust chemical intermediate when appropriate measures are taken for its storage and handling. Its primary vulnerabilities are oxidation of the aldehyde group and potential photosensitivity. By adhering to the storage guidelines presented—namely, keeping the compound in a cool, dark, dry environment, preferably under an inert atmosphere and away from incompatible materials—researchers can effectively preserve its chemical integrity. The implementation of systematic stability testing provides an essential layer of quality control, ensuring the reliability of this compound in critical drug discovery and material science applications.

References

- Title: Oxidative Reactivities of 2-Furylquinolines: Ubiquitous Scaffolds in Common High-Throughput Screening Libraries Source: PMC - NIH URL:[Link]
- Title: Chemistry of 2-(Pipridin-1-yl) and/ or 2-(Morpholin-1-yl) Quinolines (Part II): Synthesis, Reactivity and Biological Activities. Source: Semantic Scholar URL:[Link]
- Title: Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities (Part III). Source: Semantic Scholar URL:[Link]
- Title: QUINOLINE FOR SYNTHESIS MATERIAL SAFETY DATA SHEET Source: Techno PharmChem URL: [https://www.technopharmchem.com/msds/Quinoline for Synthesis.pdf] ([Link] for Synthesis.pdf)
- Title: 2-Chloroquinoline-3-carbaldehyde Source: ResearchG
- Title: Chemistry of 2-Aminoquinolines: Synthesis, Reactivity, and Biological Activities (Part III)
- Title: 2-Chloroquinoline-3-carbaldehyde | Properties, Synthesis, Safety, Uses & Supplier China Source: Alchemist-chem URL:[Link]
- Title: 2-Chloro-3-quinolincarboxaldehyde | C10H6CINO | CID 690958 Source: PubChem URL:[Link]

- Title: Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation Source: Indian Journal of Chemistry URL:[Link]
- Title: Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs Source: RSC Advances URL:[Link]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. echemi.com [echemi.com]
- 2. 2-Chloro-3-quinolinecarboxaldehyde | C10H6ClNO | CID 690958 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2-Chloroquinoline-3-carbaldehyde | Properties, Synthesis, Safety, Uses & Supplier China [quinoline-thiophene.com]
- 4. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. 2-CHLOROQUINOLINE-3-CARBALDEHYDE | 73568-25-9 [chemicalbook.com]
- 7. Oxidative Reactivities of 2-Furylquinolines: Ubiquitous Scaffolds in Common High-Throughput Screening Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. fishersci.com [fishersci.com]
- 10. 73568-25-9|2-Chloroquinoline-3-carbaldehyde|BLD Pharm [bldpharm.com]
- To cite this document: BenchChem. [Stability and storage conditions for 3-chloroquinoline-2-carbaldehyde]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b2492661#stability-and-storage-conditions-for-3-chloroquinoline-2-carbaldehyde>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com